Iothalamate meglumine

描述

甲碘海醇甲葡胺是一种碘化对比剂,主要用于医学影像学,以增强放射学检查中内部结构的可见度。 它通常用于排泄性尿路造影、脑血管造影、周围动脉造影、静脉造影、关节造影和计算机断层扫描等检查 .

准备方法

合成路线和反应条件: 甲碘海醇甲葡胺由碘海醇酸合成,碘海醇酸是一种含碘的有机阴离子。 合成过程涉及碘海醇酸与甲葡胺(N-甲基葡糖胺)在受控条件下的反应 . 反应通常需要使用氢氧化钠作为催化剂,并在水性介质中进行,以确保组分的完全溶解和反应 .

工业生产方法: 甲碘海醇甲葡胺的工业生产涉及制备碘海醇酸在注射用水中的无菌溶液。 该溶液是在甲葡胺和氢氧化钠的帮助下制备的,并且可能含有少量合适的缓冲剂和稳定剂,如依地酸钙二钠或依地酸二钠 . 最终产品保存在单剂量容器中,优选为I型玻璃,并避光保存,以保持其稳定性和有效性 .

化学反应分析

反应类型: 甲碘海醇甲葡胺会发生各种化学反应,包括取代反应和络合反应。 这些反应对于其作为医学影像中对比剂的功能至关重要 .

常用试剂和条件: 涉及甲碘海醇甲葡胺的反应中使用的常用试剂包括氢氧化钠、盐酸和各种稳定剂,如依地酸钙二钠 . 反应通常在受控的pH条件下进行,以确保化合物的稳定性 .

主要形成的产物: 碘海醇酸与甲葡胺反应形成的主要产物是甲碘海醇甲葡胺本身。 该化合物以其高碘含量为特征,这对于其作为放射不透射剂的功能至关重要 .

科学研究应用

Iothalamate meglumine is a contrast agent used in medical imaging to enhance the visualization of internal body structures . It is the meglumine salt form of iothalamate and functions by blocking x-rays as they pass through the body, allowing structures that do not naturally contain iodine to become visible . The degree of opacity achieved is directly related to the concentration of this compound in the path of the x-rays .

Applications in Medical Imaging

This compound is utilized in a variety of diagnostic imaging procedures :

- Urography: Helps in visualizing the urinary tract .

- Angiography: Used to image blood vessels .

- Venography: Used to image veins .

- Myelography: Aids in visualizing the spinal cord .

- Arthrography: Used to image joints .

- Computed Tomography (CT) Scans: Enhances the visibility of lesions in organs such as the liver, pancreas, kidneys, and other areas like the abdominal aorta and mediastinum .

- Cystometry: this compound 17.2% can be used as a reliable testing medium for pediatric cystometry .

Considerations and Safety

When using this compound, several factors should be considered :

- Allergies: Patients should inform their doctor of any known allergies to this compound or other substances .

- Pediatric Use: Studies have not shown specific problems that would limit the use of this compound in children, though some children may experience more side effects .

- Drug Interactions: Patients should discuss all medications they are taking with their doctor to avoid potential interactions .

作用机制

甲碘海醇甲葡胺的作用机制涉及它由于其高碘含量而吸收 X 射线的能力。 当注射到体内时,它会迅速在肾脏中积聚,并通过肾小球滤过以未改变的形式从尿液中排出 . 此特性使其能够在放射学影像期间增强泌尿道和其他内部结构的可见度 . 该化合物不会发生明显的代谢,并且与血清白蛋白的结合能力很差,这有利于其迅速从体内清除 .

相似化合物的比较

甲碘海醇甲葡胺类似于其他碘化对比剂,例如碘海醇、碘胺、碘他拉酸和碘海醇 . 它的独特之处在于其特定的分子结构以及它能够以最小的副作用提供高放射密度 . 其他类似化合物包括二硝基酸和碘帕米醇,它们也用作医学影像中的对比剂 .

类似化合物列表:- 碘海醇

- 碘胺

- 碘他拉酸

- 碘海醇

- 二硝基酸

- 碘帕米醇

生物活性

Iothalamate meglumine is an ionic hyperosmolar radiocontrast agent primarily used in medical imaging procedures, particularly in computed tomography (CT) scans. It is a derivative of iothalamate, which is an organic iodine compound. The compound is known for its ability to enhance the contrast of images by absorbing X-rays, allowing for better visualization of internal structures during diagnostic imaging.

- Chemical Formula : C18H26I3N3O9

- Molecular Weight : 555.1 g/mol

- CAS Number : 77720-44-0

This compound functions by increasing the radiopacity of tissues, which facilitates the differentiation between various anatomical structures in imaging studies. Its hyperosmolar nature can lead to physiological changes upon administration, such as alterations in blood flow and potential impacts on renal function.

Enzymatic Interactions

Research has shown that this compound does not significantly inhibit the activities of histamine inactivating enzymes, namely diamine oxidase (DAO) and histamine N-methyltransferase (HMT), at physiologically relevant concentrations. A study indicated that while some iodinated contrast media might slightly increase enzymatic activities, these effects were not statistically significant . This suggests that this compound may have a minimal direct impact on histamine metabolism, which is crucial in understanding its safety profile.

| Substance | DAO Activity (%) | HMT Activity (%) |

|---|---|---|

| Control | 100 | 100 |

| 0.1 mM | 98 | 102 |

| 1 mM | 99 | 101 |

| 10 mM | 97 | 100 |

Case Studies and Clinical Findings

- Transient Tachycardia : A clinical study reported that patients receiving a bolus injection of this compound experienced transient tachycardia. This response was linked to the rapid infusion rates typical during CT scans, indicating a need for monitoring cardiovascular parameters during administration .

- Renal Function Assessment : Iothalamate is commonly used in assessing glomerular filtration rate (GFR). A study highlighted its effectiveness in measuring renal function through liquid chromatography methods, establishing its role as a reliable marker in clinical settings .

- Adverse Reactions : Despite its widespread use, there are documented cases of adverse reactions associated with iodinated contrast agents like this compound. These can include anaphylactoid reactions resembling type I hypersensitivity but often without specific IgE involvement. Understanding these reactions is critical for patient safety and premedication strategies .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution and elimination from the bloodstream, primarily through renal excretion. The compound's hyperosmolarity can lead to increased osmotic pressure within the vascular system, potentially affecting fluid dynamics and renal perfusion.

属性

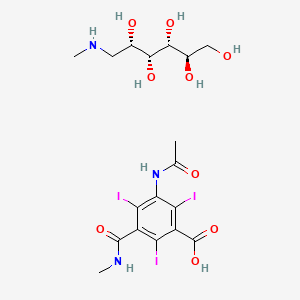

IUPAC Name |

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHUSFYMPUDOEL-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926949 | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13087-53-1 | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Iothalamate Meglumine is a radiographic contrast agent. It works by temporarily increasing the radiodensity of the target area, allowing for clearer visualization on X-ray or computed tomography (CT) scans. [, ] Essentially, it blocks X-rays as they pass through the body, creating contrast between structures with and without the agent. [] The degree of opacity observed is directly proportional to the amount of this compound in the X-ray beam. []

A: this compound is the meglumine salt of iothalamic acid. [] It is an organic iodine compound with three iodine atoms attached to a benzene ring.

A: The molecular formula of this compound is C18H26I3N2O9. Its molecular weight is 777.11 g/mol. [, ]

A: Yes, a study utilized proton nuclear magnetic resonance (PMR) spectroscopy to identify and assay this compound in pharmaceutical samples. [] The resonance signals for protons in specific groups, such as CH3-CO-, CH3-N-, and CH3-CO- (from sodium acetate used as an internal standard), were analyzed for quantification. []

A: Research indicates that increasing the concentration of this compound, specifically iohexol, significantly increases its CT number, consequently enhancing its visibility. [] Volumetric ratios ranging from 1:1000 to 1:1 resulted in CT numbers from 20 HU to over 3000 HU. []

ANone: this compound's primary function is as a contrast agent. Its mechanism of action does not involve catalytic properties. Therefore, there are no related applications in this regard.

ANone: The provided research papers do not offer specific details regarding the application of computational chemistry and modeling techniques for this compound.

A: this compound is formulated as an injection solution, often with stabilizers and buffers for optimal pH and stability. [, ] The provided research papers do not detail specific stability studies under various conditions.

A: this compound is primarily excreted unchanged in the urine. [] The degree of opacity produced by the contrast agent depends on its distribution and elimination. []

A: Animal models, including rabbits and guinea pigs, have been utilized to investigate the potential inflammatory effects of this compound on various tissues, such as the fallopian tubes and peritoneal surfaces. [, , ]

ANone: The concept of resistance does not apply to this compound's mechanism of action as a contrast agent.

A: While generally considered safe for diagnostic procedures, this compound, similar to other iodinated contrast media, may cause adverse reactions ranging from mild discomfort to severe complications. [, ]

A: In rare instances, this compound administration can lead to life-threatening conditions such as severe hypotension, cardiac arrhythmias, pulmonary edema, laryngeal edema, and convulsions. [, ]

A: Studies in rabbits identified EEG suppression and increased blood-brain barrier permeability following intracarotid injection of this compound. [] These findings suggest potential neurotoxic effects, although the exact mechanisms require further investigation. [, ]

ANone: As a contrast agent, this compound is not designed for targeted drug delivery. Its distribution is largely determined by its physicochemical properties and the route of administration.

ANone: The available research primarily focuses on this compound's application as a contrast agent and does not explore its role in biomarker discovery or diagnostics.

A: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound levels in various matrices. [] This method offers high sensitivity and selectivity for accurate measurement. []

ANone: The provided research papers do not address the environmental impact or degradation of this compound.

ANone: Specific details regarding the validation of analytical methods used to quantify this compound are not provided in the research papers.

A: As a pharmaceutical product, this compound is subject to stringent quality control measures throughout its lifecycle, from development and manufacturing to distribution, to ensure its consistency, safety, and efficacy. [, ]

A: Yes, this compound can trigger hypersensitivity reactions, although these are relatively rare. [] These reactions are typically mediated by the immune system and can range in severity from mild skin rashes to life-threatening anaphylaxis. [, ]

A: While the exact mechanisms are complex, they are thought to involve the recognition of this compound as a foreign substance by the immune system, leading to the activation of mast cells and the release of histamine and other inflammatory mediators. []

ANone: The provided research does not specifically investigate this compound's interactions with drug transporters.

ANone: The research papers do not provide information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

A: Yes, several other contrast agents are available, including both ionic and non-ionic compounds. [, , , , ]

A: Common alternatives include Iopamidol, Iohexol, Ioxilan, and Metrizamide. [, , , , ] The choice of contrast agent often depends on factors like the specific diagnostic procedure, the patient's medical history, and the potential risk of adverse reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。